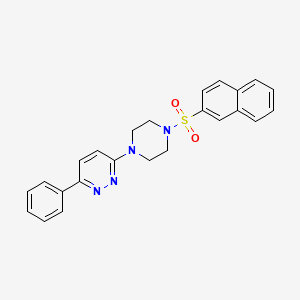
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a detailed analysis of its biological activity, including structure-activity relationships, synthesis, and case studies demonstrating its effects.
Chemical Structure and Properties
The compound's molecular formula is C23H27N5O3S with a molecular weight of 453.6 g/mol. Its structure features a naphthalenesulfonyl group attached to a piperazine moiety, which is further linked to a phenylpyridazine core. This unique arrangement is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the pyridazine core followed by the introduction of the piperazine and naphthalenesulfonyl groups through various coupling reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related naphthalimide derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including breast cancer (4T1) and colon cancer cells. These compounds often act by intercalating DNA and inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with cancer cell growth. For example, it has been noted that similar compounds can modulate calcium ion influx, which is crucial for various cellular signaling pathways .
Case Studies
-
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. Results indicated that while non-cancerous cells maintained high viability (82–95% at 1 μg/mL), the cancer cells exhibited significant sensitivity to treatment, suggesting a selective toxicity profile . -
Molecular Docking Studies
In silico studies employing molecular docking techniques have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies highlighted potential interactions with equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide metabolism and adenosine signaling .
Eigenschaften
IUPAC Name |
3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-31(30,22-11-10-19-6-4-5-9-21(19)18-22)28-16-14-27(15-17-28)24-13-12-23(25-26-24)20-7-2-1-3-8-20/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUJNDYERZAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














